molecular formula C16H21NO3 B186444 (S)-tert-butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate CAS No. 90741-27-8

(S)-tert-butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate

Cat. No.: B186444
CAS No.: 90741-27-8
M. Wt: 275.34 g/mol
InChI Key: RDRWNJRTLCECMB-ZDUSSCGKSA-N
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Description

(S)-tert-butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The presence of the tert-butyl ester group and the benzyl group attached to the pyrrolidine ring contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an amino acid derivative.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine derivative.

    Formation of the tert-Butyl Ester: The tert-butyl ester group is introduced through esterification, where the carboxylic acid group of the pyrrolidine derivative reacts with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield a carboxylic acid, while reduction with sodium borohydride can yield an alcohol.

Scientific Research Applications

(S)-tert-butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

    Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules in organic chemistry.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate: This compound is similar in structure but has a methyl ester group instead of a tert-butyl ester group.

    Ethyl 1-benzyl-5-oxopyrrolidine-2-carboxylate: This compound has an ethyl ester group instead of a tert-butyl ester group.

Uniqueness

(S)-tert-butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate is unique due to the presence of the tert-butyl ester group, which can influence its reactivity and interaction with biological targets. The steric hindrance provided by the tert-butyl group can affect the compound’s binding affinity and selectivity, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

tert-butyl (2S)-1-benzyl-5-oxopyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)13-9-10-14(18)17(13)11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRWNJRTLCECMB-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(=O)N1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCC(=O)N1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441849
Record name (S)-tert-butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90741-27-8
Record name (S)-tert-butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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